[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
The compound [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and a benzyl carbamate moiety at the 3-position.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLGXKQIBLBPW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of Piperidine Precursors
This approach begins with (S)-piperidin-3-amine, which undergoes sequential modifications to introduce the hydroxyethyl and carbamate groups.
-
N-Alkylation with 2-Bromoethanol :
The amine group of (S)-piperidin-3-amine reacts with 2-bromoethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form (S)-1-(2-hydroxyethyl)piperidin-3-amine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–16 hours, achieving yields of 85–90%. -
Carbamate Formation via Benzyl Chloroformate :
The secondary amine is then treated with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step employs a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) to scavenge HCl, yielding the target compound with >95% purity after recrystallization.
Key Data Table: Stepwise Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| N-Alkylation | 2-Bromoethanol, K₂CO₃, THF, 70°C, 16 hrs | 88% | 92% |
| Carbamate Formation | Cbz-Cl, NaOH, H₂O/DCM, 0°C, 2 hrs | 91% | 95% |
One-Pot Tandem Reactions
To streamline synthesis, recent methods combine alkylation and carbamate formation in a single vessel. A catalytic system using palladium(II) acetate and 1,2-bis(diphenylphosphino)ethane (dppe) enables sequential C–N bond formation and esterification. This method reduces purification steps and improves overall yield (78–82%) but requires stringent temperature control to prevent racemization.
Stereochemical Control and Resolution
The (S)-configuration is critical for biological activity. Two strategies ensure enantiomeric purity:
Asymmetric Synthesis
Chiral catalysts such as BINAP-ruthenium complexes facilitate enantioselective hydrogenation of intermediate imines. For example, hydrogenating (R)-3-nitropiperidine derivatives with a Ru-(S)-BINAP catalyst achieves 98% enantiomeric excess (ee).
Kinetic Resolution
Enzymatic resolution using lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of racemic intermediates. This method, while effective (ee >99%), suffers from lower yields (50–60%) due to incomplete conversion.
Industrial-Scale Production
Continuous Flow Reactors
Adoption of continuous flow systems enhances scalability and safety. Key advantages include:
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Precise Temperature Control : Minimizes side reactions (e.g., over-alkylation).
-
In-Line Purification : Integrated scavenger columns remove excess reagents, improving throughput.
A pilot-scale study reported a 30% reduction in production costs compared to batch methods.
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis using ball mills has emerged as a sustainable alternative. Reactions between (S)-piperidin-3-amine and benzyl chloroformate in the absence of solvents achieve 80% yield with minimal waste.
Analytical Characterization
Critical quality control measures include:
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Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers (ee ≥98%).
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X-ray Crystallography : Confirms absolute configuration via single-crystal analysis.
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Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (m/z 279.16 [M+H]⁺).
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Racemization during synthesis | Use aprotic solvents (e.g., DMF) and low temperatures |
| Carbamate hydrolysis | Anhydrous conditions and molecular sieves |
| Impurity from diastereomers | Recrystallization with hexane/ethyl acetate |
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl ester group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may exhibit several significant biological activities:
- Antimicrobial Properties : The compound shows potential effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
- Cytotoxic Effects : In vitro studies indicate possible cytotoxicity against cancer cell lines, pointing to its potential use in oncology .
- Neuroprotective Effects : Similar compounds have demonstrated promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Hydroxyethyl)piperidin-3-yl carbamate | Hydroxyethyl group, piperidine ring | Lacks the benzyl ester functionality |
| N-benzyl-N-(2-hydroxyethyl)carbamate | Carbamate structure | Different nitrogen substitution |
| (S)-1-(2-Hydroxypropyl)piperidin-3-yl carbamate | Hydroxypropyl instead of hydroxyethyl | Variability in side chain affects activity |
The uniqueness of this compound lies in its specific combination of functional groups that may enhance solubility and bioactivity compared to these similar compounds .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted to assess the cytotoxic effects of this compound on several cancer cell lines. The compound showed promising results, with IC50 values indicating effective growth inhibition, warranting further exploration into its mechanism of action .
Case Study 3: Neuroprotective Potential
Research into the neuroprotective effects of similar compounds highlighted the potential of this compound in mitigating oxidative stress-induced neuronal damage. This suggests a possible therapeutic application for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carbamic acid benzyl ester moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carbamate Group
a) Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)
- Structure : Replaces the benzyl carbamate with an ethyl group.
- Molecular Formula : C17H26N2O3 vs. C15H22N2O3 (target compound).
- Ethyl carbamates are historically associated with carcinogenicity (e.g., urethane), necessitating caution in therapeutic applications .
b) Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354019-57-0)
- Structure : Cyclopropyl substituent replaces benzyl.
- Molecular Weight : 318.42 g/mol vs. 306.41 g/mol (target compound).
- Impact: The cyclopropyl group introduces ring strain and increased rigidity, which may alter binding kinetics or metabolic stability.
Variations in Heterocyclic Core
a) Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6)
- Structure : Piperidine replaced with pyrrolidine (5-membered ring).
- Molecular Formula : C16H24N2O3 vs. C15H22N2O3 (target compound).
- However, conformational flexibility differences could affect pharmacokinetics .
b) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0)
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : Target compound analogs are synthesized via reductive amination or coupling reactions, with yields ranging from 6% to 86% depending on substituents .
- Biological Activity : Benzyl carbamates demonstrate superior physostigmine-like activity (e.g., intestinal peristalsis stimulation) over ethyl or phenyl derivatives, aligning with historical pharmacological data .
- Safety: The absence of carcinogenic metabolites in benzyl carbamates (vs. ethyl carbamates) positions them as safer leads for therapeutic exploration .
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a synthetic compound that belongs to the class of carbamate derivatives. Its structure features a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and neuroprotective properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 306.406 g/mol. The presence of the hydroxyethyl group enhances solubility and may influence biological interactions.
1. Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Research has shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation.
3. Neuroprotective Effects
Research indicates that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Carbamation : Reaction of piperidine with benzyl isocyanate followed by hydroxyethylation.
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of carbamate linkages.
Each method can be optimized for yield and purity depending on the desired application.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Therapy : A study demonstrated that a related piperidine derivative showed improved cytotoxicity in FaDu cells compared to standard treatments like bleomycin .
- Neurodegenerative Disease Models : Compounds with similar structures have been tested in animal models for Alzheimer's disease, showing promise in reducing amyloid-beta plaque formation .
Q & A
Basic: What synthetic methodologies are recommended for preparing [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can reaction efficiency be optimized?
Answer:
The synthesis of benzyl esters typically involves coupling a carboxylic acid or activated intermediate with benzyl alcohol derivatives. A validated approach uses 2-benzyloxypyridine as a benzylating agent under mild conditions (e.g., room temperature, inert atmosphere) to minimize side reactions . For stereochemical integrity, protect the hydroxyethyl group on the piperidine ring with a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) before introducing the carbamate moiety. Post-synthesis, deprotection under acidic conditions (e.g., TFA) ensures retention of the (S)-configuration. Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity product.
Basic: What analytical techniques are most reliable for confirming stereochemical purity and structural integrity?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Monitor retention times against a racemic standard .
- NMR Spectroscopy : Analyze H and C spectra for diastereotopic proton splitting (e.g., piperidine ring protons) and coupling constants to confirm stereochemistry .
- Optical Rotation : Compare the measured [α] value with literature data for the (S)-enantiomer.
- HRMS : Validate molecular formula via high-resolution mass spectrometry (e.g., ESI-HRMS) .
Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and LC-MS data?
Answer:
Discrepancies often arise from co-eluting impurities or matrix effects. To address this:
- Column Selectivity : Test orthogonal columns (e.g., C18 vs. phenyl-hexyl) to separate co-eluting species .
- Ionization Suppression (LC-MS) : Add internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products that may interfere with analysis .
- Cross-Validation : Combine data from multiple techniques (e.g., NMR, FT-IR) to confirm purity .
Advanced: What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?
Answer:
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Acidic conditions may hydrolyze the carbamate bond, while basic conditions could cleave the benzyl ester .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C (short-term) or -80°C (long-term) in amber vials to prevent photodegradation .
- Lyophilization : For aqueous solutions, lyophilize the compound to enhance shelf-life .
Basic: What safety precautions are critical during handling and disposal?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental contamination .
- Waste Disposal : Collect waste in sealed containers labeled "organic carbamates" and coordinate with certified waste management services .
Advanced: How can this compound serve as a building block in palladium-catalyzed cross-coupling reactions?
Answer:
The benzyl ester group can act as a directing group or temporary protecting moiety in transition-metal catalysis. For example:
- Heck Reaction : The piperidine nitrogen can coordinate Pd catalysts to facilitate aryl-aryl bond formation. Use Pd(OAc)₂/XPhos as a catalytic system in DMF at 80°C .
- Suzuki-Miyaura Coupling : Replace the benzyl ester with a boronate ester post-reaction. Monitor coupling efficiency via B NMR .
- Post-Functionalization : Cleave the benzyl ester via hydrogenolysis (H₂/Pd-C) to expose free carboxylic acids for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
